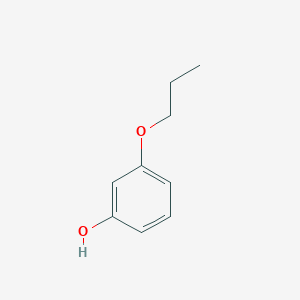

3-Propoxyphenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-propoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMPIPSWQOGUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455689 | |

| Record name | 3-propoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-50-9 | |

| Record name | 3-propoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Propoxyphenol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propoxyphenol

Introduction

This compound, also known as m-propoxyphenol, is an aromatic organic compound belonging to the phenol (B47542) ether family. Its structure consists of a benzene (B151609) ring substituted with both a hydroxyl (-OH) group and a propoxy (-OCH₂CH₂CH₃) group at positions 1 and 3, respectively. This arrangement makes it one of three isomers of propoxyphenol, the others being 2-propoxyphenol (B1580926) (ortho) and 4-propoxyphenol (B92817) (para). As a substituted phenol, its chemical behavior is influenced by the interplay of the electron-donating propoxy group and the activating, acidic hydroxyl group. This guide provides a detailed overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | m-propoxyphenol, 1-hydroxy-3-propoxybenzene, 3-(n-propoxy)phenol | [1][2] |

| CAS Number | 16533-50-9 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Not specified; likely a liquid or low-melting solid at room temperature. | |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Density | No data available | [1] |

| Solubility | No data available | [1] |

| pKa | No data available | |

| LogP (XLogP3) | 2.6 | [2] |

| Chemical Stability | Stable under recommended storage conditions. | [1] |

| Canonical SMILES | CCCOC1=CC=CC(=C1)O | [2] |

| InChI | InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 | [2] |

| InChIKey | YYMPIPSWQOGUME-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of this compound are not widely published. However, standard methodologies used for characterizing similar phenolic compounds are applicable.

1. Determination of Melting Point:

-

Methodology: Differential Scanning Calorimetry (DSC) is the modern standard. A small, weighed sample is sealed in an aluminum pan and heated at a constant rate alongside an empty reference pan. The melting point is determined from the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.

-

Alternative: The capillary tube method, where a small amount of solid is packed into a capillary tube and heated in a calibrated apparatus (e.g., a Mel-Temp device), can also be used. The melting range is observed visually.

2. Determination of Boiling Point:

-

Methodology: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at the still head during a steady distillation) is recorded as the boiling point at the given atmospheric pressure. For high-boiling-point liquids, vacuum distillation is employed to prevent decomposition, and the boiling point is reported with the corresponding pressure.

3. Spectroscopic Analysis (Structure Confirmation):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment. The spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), the hydroxyl proton (a broad singlet), and the aliphatic protons of the propoxy group (a triplet for the terminal methyl, a sextet for the central methylene (B1212753), and a triplet for the methylene attached to the oxygen).

-

¹³C NMR: To identify the number of unique carbon environments. The spectrum should display nine distinct signals: four for the aromatic carbons (two substituted, two unsubstituted), and three for the propoxy group carbons.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenolic hydroxyl group. C-O stretching bands for the ether and phenol functionalities are expected around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands will also be present.

-

-

Mass Spectrometry (MS):

-

Used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 152. Key fragments would likely arise from the loss of the propyl group or other characteristic cleavages of the ether linkage.

-

Logical Workflow Visualization

For a compound like this compound, where extensive biological data may be lacking, a primary task for researchers is its initial characterization and screening. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for the characterization of a novel phenolic compound.

References

3-Propoxyphenol: A Comprehensive Technical Guide

CAS Number: 16533-50-9

This technical guide provides a detailed overview of 3-Propoxyphenol, also known as m-propoxyphenol, intended for researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, safety and handling, a plausible synthesis method, and its current toxicological profile.

Physicochemical and Computed Properties

While experimental data for many physical properties of this compound are limited in publicly available literature, a combination of data from safety data sheets and computational models provides a profile of the compound. All quantitative data is summarized in the tables below for clarity and comparative analysis.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | m-propoxyphenol, 3-(n-propoxy)phenol, 1-hydroxy-3-propoxybenzene[1] |

| CAS Number | 16533-50-9[1] |

| Molecular Formula | C₉H₁₂O₂[1] |

| Molecular Weight | 152.19 g/mol [1] |

| Canonical SMILES | CCCOC1=CC=CC(=C1)O[1] |

| InChI Key | YYMPIPSWQOGUME-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | No data available | Molbase[2] |

| Boiling Point | No data available | Molbase[2] |

| Solubility | No data available | Molbase[2] |

| XLogP3 | 2.6 | Computed by XLogP3 3.0[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11[1] |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.6.11[1] |

| Exact Mass | 152.083729621 Da | Computed by PubChem 2.1[1] |

| Polar Surface Area | 29.5 Ų | Computed by Cactvs 3.4.6.11[1] |

Safety, Handling, and Toxicological Profile

The safety information for this compound is derived from available Safety Data Sheets (SDS). It is imperative to handle this compound in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Table 3: Hazard Identification and GHS Classification

| Hazard | Classification |

| Acute Oral Toxicity | Not Classified |

| Acute Dermal Toxicity | Not Classified |

| Acute Inhalation Toxicity | Not Classified |

| Skin Corrosion/Irritation | Not Classified |

| Serious Eye Damage/Irritation | Not Classified |

| Respiratory or Skin Sensitization | Not Classified |

| Germ Cell Mutagenicity | Not Classified |

| Carcinogenicity | Not Classified |

| Reproductive Toxicity | Not Classified |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified |

| Aspiration Hazard | Not Classified |

Data sourced from a representative Safety Data Sheet. Classifications may vary between suppliers.

Synthesis of this compound

Experimental Protocol: Williamson Ether Synthesis (Proposed)

Materials:

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (1.0 equivalent) and anhydrous acetone. Stir until the resorcinol is fully dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (1.1 equivalents) to the solution.

-

Addition of Alkyl Halide: While stirring the mixture vigorously, add 1-bromopropane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to check for the consumption of resorcinol and the formation of the mono- and di-propoxy products.

-

Work-up:

-

After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

The crude product will likely be a mixture of this compound, 1,3-dipropoxybenzene, and unreacted resorcinol. This mixture can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired this compound.

-

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity of this compound or its interaction with any signaling pathways. Phenolic compounds, as a broad class, are known to exhibit a wide range of biological activities, including antioxidant and antimicrobial properties. However, without specific experimental data for this compound, any discussion of its biological role would be purely speculative. Further research and screening are required to elucidate any potential pharmacological effects.

References

An In-depth Technical Guide to the Synthesis of 3-Propoxyphenol from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-propoxyphenol from resorcinol (B1680541), a process of significant interest in the development of various pharmaceutical and chemical entities. The synthesis is achieved through the Williamson ether synthesis, a robust and well-established method in organic chemistry. This document details the experimental protocol, reaction parameters, and data pertinent to this transformation.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound from resorcinol proceeds via a nucleophilic substitution reaction known as the Williamson ether synthesis.[1] In this reaction, the hydroxyl group of resorcinol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic propyl halide, such as 1-bromopropane (B46711), in an SN2 reaction to form the desired ether.[1][2]

A critical challenge in the synthesis of this compound from resorcinol is achieving selective mono-O-alkylation. Due to the presence of two hydroxyl groups on the resorcinol ring, both mono- and di-alkylation products can be formed. Controlling the stoichiometry of the reactants and the reaction conditions is paramount to favor the formation of the mono-propylated product.

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound from resorcinol.

Materials and Reagents:

-

Resorcinol

-

1-Bromopropane

-

Potassium Carbonate (K2CO3), finely pulverized

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Column chromatography setup (optional)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine resorcinol (1.0 equivalent), finely pulverized potassium carbonate (1.0-1.2 equivalents), and anhydrous acetone (10-15 volumes). The use of a slight excess of potassium carbonate helps to ensure complete deprotonation of one hydroxyl group.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium bromide and excess potassium carbonate).

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, which may contain a mixture of this compound, 1,3-dipropoxybenzene, and unreacted resorcinol, can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Resorcinol | 1.0 eq | |

| 1-Bromopropane | 1.0 eq | |

| Potassium Carbonate | 1.0-1.2 eq | [3] |

| Solvent | Acetone | [4] |

| Reaction Temperature | Reflux (approx. 56 °C) | |

| Reaction Time | 6-12 hours | |

| Product Information | ||

| IUPAC Name | This compound | [5] |

| Molecular Formula | C9H12O2 | [5] |

| Molecular Weight | 152.19 g/mol | [5] |

| CAS Number | 16533-50-9 | [6] |

| Typical Yield | 50-70% (unoptimized) |

Note: The yield is highly dependent on the reaction conditions and the efficiency of the purification process.

Mandatory Visualizations

Chemical Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism):

Caption: Mechanism of this compound synthesis.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 5. This compound | C9H12O2 | CID 11116239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

Spectroscopic Profile of 3-Propoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 3-propoxyphenol. Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands. These predictions are based on established spectroscopic principles and computational models, offering valuable insights for the identification and characterization of this molecule. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational algorithms and should be considered as estimates. Experimental verification is recommended for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~6.65 | d | 1H | Ar-H |

| ~6.55 | s | 1H | Ar-H |

| ~5.00 | s (broad) | 1H | -OH |

| ~3.90 | t | 2H | -O-CH₂- |

| ~1.80 | sextet | 2H | -CH₂-CH₃ |

| ~1.05 | t | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on computational models.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~159.5 | Ar-C-O (propoxy) |

| ~156.0 | Ar-C-OH |

| ~130.0 | Ar-CH |

| ~108.0 | Ar-CH |

| ~107.5 | Ar-CH |

| ~102.0 | Ar-CH |

| ~70.0 | -O-CH₂- |

| ~22.5 | -CH₂-CH₃ |

| ~10.5 | -CH₃ |

Solvent: CDCl₃. Predictions are based on computational models.

Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3550-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1260-1180 | Strong | C-O Stretch | Aryl Ether |

| 1150-1000 | Strong | C-O Stretch | Aliphatic Ether |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 152 | [M]⁺ | Molecular Ion |

| 110 | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement |

| 109 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 81 | [C₆H₅O]⁺ | |

| 53 | [C₄H₅]⁺ |

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted based on common pathways for phenolic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of phenolic compounds and can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Interrelation of spectroscopic methods for structure determination.

Solubility of 3-Propoxyphenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-propoxyphenol in various organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this guide focuses on predicted solubility based on physicochemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound (C₉H₁₂O₂) possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, nonpolar propyl ether and benzene (B151609) ring structure. This amphiphilic nature dictates its solubility in different organic solvents.

The predicted solubility of this compound in a range of common organic solvents is summarized in the table below. These predictions are qualitative and should be confirmed by experimental determination for any critical application.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727) | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl group of this compound.[1] |

| Ethanol | High | Similar to methanol, ethanol's hydroxyl group allows for strong hydrogen bonding interactions.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (B87167) (DMSO) | High | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, capable of disrupting the intermolecular hydrogen bonds of this compound and solvating the molecule effectively.[2][3] |

| Acetone (B3395972) | Medium to High | The ketone group in acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound. The overall polarity of acetone makes it a good solvent for moderately polar compounds.[4] | |

| Acetonitrile (B52724) | Medium | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or acetone, leading to moderate solubility. | |

| Nonpolar Aromatic | Toluene (B28343) | Medium to High | The aromatic ring of toluene can interact favorably with the benzene ring of this compound through π-π stacking, while the overall nonpolar character is compatible with the propyl ether group.[5] |

| Nonpolar Aliphatic | n-Hexane | Low | As a nonpolar aliphatic solvent, hexane (B92381) has limited ability to interact with the polar hydroxyl group of this compound, resulting in poor solubility.[6] |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, standardized experimental methods are required. The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method.[7]

Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Screw-capped glass vials

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter that has been pre-warmed to the experimental temperature to prevent precipitation. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Quantification: Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a prepared calibration curve.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Advanced Solubility Prediction: Hansen Solubility Parameters

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[8] This model decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8] The principle is that substances with similar HSP values are likely to be miscible.

Table 2: Hansen Solubility Parameters for Selected Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dimethyl Sulfoxide | 18.4 | 16.4 | 10.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from various online databases and literature.

Experimental Determination of Hansen Solubility Parameters for this compound

The HSP of a solute like this compound can be determined by conducting a series of solubility tests in a range of solvents with known HSPs.

Methodology:

-

A sample of this compound is tested for solubility in a variety of solvents (typically 20-30) with a wide range of HSP values.

-

The solubility is classified as "good" or "poor" based on a predefined threshold (e.g., soluble above 1 wt%).

-

The HSPs of the "good" solvents are plotted in 3D Hansen space.

-

A sphere is drawn that encompasses all the "good" solvents while excluding the "poor" solvents.

-

The center of this sphere provides the three Hansen Solubility Parameters (δD, δP, δH) for this compound.

Logical Relationship for Solubility Prediction

Caption: Logical relationships governing the solubility of this compound in different solvent classes.

References

- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. studylib.net [studylib.net]

- 4. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

Navigating Thermal Frontiers: An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Propoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-propoxyphenol. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous aromatic ethers and phenolic compounds to project its thermal behavior. It also outlines detailed experimental protocols for researchers seeking to perform such analyses.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of a compound is a critical parameter in the pharmaceutical industry, influencing every stage from synthesis and purification to storage and formulation. For a molecule like this compound, which may serve as a key intermediate or a structural motif in active pharmaceutical ingredients (APIs), understanding its response to thermal stress is paramount. Uncontrolled decomposition can lead to loss of product, generation of impurities, and potential safety hazards. This guide serves as a foundational resource for investigating the thermal properties of this compound and related compounds.

Predicted Thermal Properties of this compound

Based on the analysis of similar aromatic ethers and phenolic compounds, the following thermal properties for this compound are anticipated. It is crucial to note that these are extrapolated values and require experimental verification.

| Thermal Property | Predicted Value/Range | Analytical Technique |

| Decomposition Onset Temperature (Tonset) | 250 - 350 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | TGA / Differential TGA (DTG) |

| Melting Point (Tm) | Not available; likely a liquid at RT | Differential Scanning Calorimetry (DSC) |

| Boiling Point | ~245-255 °C (estimated) | N/A |

| Major Decomposition Events | 1-2 stages | TGA |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a combination of homolytic cleavage and concerted reactions, a common characteristic of aryl ethers. The primary site of initial bond scission is predicted to be the ether linkage.

The proposed primary decomposition steps are:

-

Homolytic Cleavage of the O-C3H7 Bond: This is the most probable initial step, leading to the formation of a 3-hydroxyphenoxy radical and a propyl radical.

-

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules, leading to the formation of resorcinol (B1680541) and propane.

-

Further Fragmentation: At higher temperatures, the aromatic ring can undergo further fragmentation, leading to the formation of smaller volatile compounds.

-

Alternative Pathway (Concerted Reaction): A concerted retro-ene reaction could potentially lead to the formation of resorcinol and propene.

The following table summarizes the potential decomposition products of this compound.

| Product Name | Chemical Formula | Formation Pathway |

| Resorcinol (1,3-dihydroxybenzene) | C6H6O2 | Homolytic cleavage and H-abstraction |

| Propane | C3H8 | Radical recombination/H-abstraction |

| Propene | C3H6 | Concerted retro-ene reaction or radical disproportionation |

| Phenol | C6H6O | Secondary decomposition of resorcinol |

| Carbon Monoxide | CO | Ring fragmentation at high temperatures |

| Carbon Dioxide | CO2 | Ring fragmentation at high temperatures |

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature, mass loss profile, and information on the kinetics of decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate (Tpeak).

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -50 °C).

-

First Heating Scan: Heat the sample from -50 °C to a temperature below its expected decomposition (e.g., 200 °C) at a rate of 10 °C/min. This scan erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 200 °C back to -50 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Heat the sample again from -50 °C to 200 °C at a rate of 10 °C/min. The data from this scan is typically used for analysis.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) as the onset or peak of the melting endotherm.

-

Determine the glass transition temperature (Tg) as a step change in the baseline.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Visualizations

The following diagrams illustrate the logical workflow for thermal analysis and the proposed decomposition pathway of this compound.

3-Propoxyphenol: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities and research applications of 3-propoxyphenol is limited. This guide synthesizes the available data and provides insights based on the known properties of structurally related phenolic compounds to highlight its potential areas of investigation. All quantitative data and experimental protocols for biological assays are provided as examples based on similar molecules and should be adapted and validated for this compound.

Introduction

This compound is an aromatic organic compound belonging to the phenol (B47542) ether family. Its structure, featuring a propyl ether group on a phenol ring, suggests potential for diverse biological activities. While research on this compound itself is not extensive, its structural similarity to other biologically active phenols and their derivatives makes it an intriguing candidate for investigation in various therapeutic areas. This technical guide aims to provide a comprehensive overview of the synthesis, characterization, and potential research applications of this compound, drawing parallels with related compounds to inform future studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | PubChem CID: 11116239[1] |

| Molecular Weight | 152.19 g/mol | PubChem CID: 11116239[1] |

| CAS Number | 16533-50-9 | PubChem CID: 11116239[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| LogP | 2.6 | PubChem CID: 11116239[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 11116239[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 11116239[1] |

| Rotatable Bond Count | 3 | PubChem CID: 11116239[1] |

Synthesis and Characterization

The synthesis of this compound can be readily achieved via the Williamson ether synthesis, a well-established and versatile method for preparing ethers.

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from resorcinol and 1-bromopropane.

Materials:

-

Resorcinol

-

1-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a dry round-bottom flask, add resorcinol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopropane (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification: The crude this compound can be purified by silica (B1680970) gel column chromatography.

Experimental Protocol: Column Chromatography Purification

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Characterization: The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons, a triplet for the terminal methyl group of the propyl chain, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen. The phenolic hydroxyl proton will appear as a singlet.

-

¹³C NMR: Expected signals would correspond to the aromatic carbons and the three distinct carbons of the propyl chain.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (152.19 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenol, C-O-C stretching of the ether, and C-H stretching of the aromatic and aliphatic groups.

Potential Research Applications

Based on the activities of structurally similar phenolic compounds, this compound could be a valuable tool in several areas of research.

Enzyme Inhibition

Phenolic compounds are known to interact with a variety of enzymes. This compound could be investigated as an inhibitor of the following enzymes:

-

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for preventing browning in food products. Many phenolic compounds are known tyrosinase inhibitors.

-

Catechol-O-Methyltransferase (COMT): COMT is involved in the metabolism of catecholamine neurotransmitters. Inhibitors of COMT are used in the treatment of Parkinson's disease. The catechol-like structure of this compound (after potential demethylation in vivo) suggests it could be a substrate or inhibitor for COMT.

-

Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of monoamine neurotransmitters. MAO inhibitors are used as antidepressants and for the treatment of Parkinson's disease. Certain phenolic structures have shown MAO inhibitory activity.

Proposed Experimental Protocol: Tyrosinase Inhibition Assay

-

Reagents: Mushroom tyrosinase, L-DOPA, phosphate (B84403) buffer (pH 6.8), this compound, and a positive control (e.g., kojic acid).

-

Procedure: a. Prepare various concentrations of this compound. b. In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound or control. c. Pre-incubate the mixture for 10 minutes at 25°C. d. Initiate the reaction by adding L-DOPA solution. e. Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Antioxidant and Anti-inflammatory Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The anti-inflammatory effects of phenols are often linked to their antioxidant activity and their ability to modulate inflammatory signaling pathways.

Proposed Research Workflow:

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, this compound, and a positive control (e.g., ascorbic acid).

-

Procedure: a. Prepare a stock solution of DPPH in methanol. b. Prepare various concentrations of this compound. c. In a 96-well plate, add the DPPH solution and the test compound or control. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Neuroprotection and Cytoprotection

Phenolic compounds have been investigated for their potential to protect cells from various stressors, including oxidative stress and excitotoxicity. This compound could be evaluated for its ability to protect neuronal cells from damage in models of neurodegenerative diseases or to protect other cell types from cytotoxic insults.

Proposed Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

-

Procedure: a. Seed the cells in 96-well plates. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). c. Induce cytotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or H₂O₂ for oxidative stress). d. After the incubation period, assess cell viability using an MTT or LDH assay.

-

Data Analysis: Determine the concentration-dependent protective effect of this compound.

Safety and Handling

Based on the safety data for related phenolic compounds, this compound should be handled with care.[2][3][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[2][4]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

-

First Aid:

Conclusion

While specific research on this compound is currently limited, its chemical structure suggests a range of potential biological activities that warrant further investigation. As a phenol ether, it holds promise as a lead compound for the development of novel therapeutics, particularly in the areas of enzyme inhibition, antioxidant and anti-inflammatory applications, and neuroprotection. The synthetic route is straightforward, allowing for the production of derivatives to explore structure-activity relationships. This guide provides a foundational framework for researchers to begin exploring the untapped potential of this compound. Further in-depth studies are required to elucidate its specific mechanisms of action and to validate its potential therapeutic applications.

References

The Evolving Landscape of 3-Propoxyphenol Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Derivatives of 3-propoxyphenol represent a class of aromatic compounds with significant, yet largely untapped, potential in the realm of therapeutic development. As analogues of naturally occurring phenolic compounds, they are of considerable interest for their potential to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, detailing their synthesis, potential biological activities, and the experimental protocols used for their evaluation. Due to a scarcity of consolidated research focused specifically on this compound derivatives, this guide broadens its scope to include the closely related class of alkoxybenzene derivatives to illustrate key concepts and methodologies. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the therapeutic promise and the areas requiring further investigation in this field.

Introduction: The Therapeutic Potential of Phenolic Ethers

Phenolic compounds are a well-established class of molecules known for their diverse biological activities, which are largely attributed to their ability to donate a hydrogen atom from their hydroxyl group, thereby scavenging free radicals.[1][2] The etherification of the phenolic hydroxyl group, creating phenolic ethers such as this compound and its derivatives, modifies the physicochemical properties of the parent phenol (B47542). This alteration can influence the molecule's bioavailability, lipophilicity, and interaction with biological targets, potentially leading to enhanced or novel therapeutic activities.[3]

The propoxy group, in particular, can modulate the electronic and steric properties of the aromatic ring, which may influence the compound's ability to interact with enzyme active sites or cellular membranes. Research into related alkoxybenzene structures suggests that these modifications can lead to significant antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4]

Synthesis of this compound Derivatives: A Methodological Overview

The most common and versatile method for the synthesis of this compound and its derivatives is the Williamson ether synthesis.[5] This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, in this case, a propyl halide.

General Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of a this compound derivative from a substituted phenol and a propyl halide.

Materials:

-

Substituted phenol (1.0 eq)

-

1-Bromopropane (or 1-iodopropane (B42940) for higher reactivity) (1.2 eq)[6]

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or another suitable base (e.g., sodium hydride)

-

Acetone (B3395972) or N,N-dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

-

Standard glassware for extraction and purification

Procedure:

-

To a round-bottom flask containing the substituted phenol and a magnetic stir bar, add anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate to the mixture.

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add the propyl halide to the reaction mixture.

-

Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and maintain for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

Characterization: The structure and purity of the synthesized derivatives should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

General workflow for the synthesis and characterization of novel compounds.

Potential Biological Activities and Evaluation

While specific data for a broad range of this compound derivatives is limited, the known biological activities of related phenolic ethers suggest potential applications in several therapeutic areas.[7][8]

Antimicrobial Activity

Alkoxybenzene derivatives have demonstrated activity against a variety of bacterial and fungal pathogens.[4] The mechanism of action is often attributed to the disruption of the microbial cell membrane or the inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[4]

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The cytotoxic potential of phenolic ethers against various cancer cell lines is a significant area of interest. Their mechanism of action can involve the induction of apoptosis, cell cycle arrest, or the inhibition of signaling pathways crucial for cancer cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data on Alkoxybenzene Derivatives

Table 1: In Vitro Anticancer Activity of Hypothetical Alkoxybenzene Derivatives [4]

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| AB-1 | MCF-7 (Breast Cancer) | 18.5 ± 2.1 |

| AB-2 | A549 (Lung Cancer) | 12.3 ± 1.5 |

| AB-3 | HCT116 (Colon Cancer) | 25.8 ± 3.2 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.9 ± 0.1 |

Table 2: In Vitro Antimicrobial Activity of Hypothetical Alkoxybenzene Derivatives [4]

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| AB-1 | 32 | 64 | 128 |

| AB-2 | 16 | 32 | 64 |

| AB-3 | 64 | 128 | >128 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 8 |

Potential Signaling Pathways

The biological activity of small molecules is often mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound derivatives are yet to be elucidated, related phenolic compounds are known to affect pathways involved in inflammation, cell survival, and apoptosis, such as the NF-κB and MAPK pathways.

Below is a hypothetical representation of a signaling pathway that could be inhibited by a biologically active compound.

Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion and Future Directions

The field of this compound derivatives holds considerable promise for the development of new therapeutic agents. While the current body of specific research is nascent, the broader understanding of phenolic ethers and alkoxybenzenes provides a strong rationale for their continued investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating their mechanisms of action and identifying their specific molecular targets will be crucial for advancing these compounds from promising scaffolds to clinical candidates. This technical guide serves as a call to action for the scientific community to explore the full therapeutic potential of this intriguing class of molecules.

References

- 1. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US4700005A - Preparation of phenolic ethers - Google Patents [patents.google.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propoxyphenol, a member of the alkoxy-substituted phenol (B47542) family, and its related compounds are of growing interest in the fields of medicinal chemistry and material science. This technical guide provides a comprehensive literature review of this compound, encompassing its synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for key synthetic methodologies and biological assays are presented to facilitate reproducible research. Quantitative data from various studies have been systematically compiled into comparative tables. Furthermore, this review visualizes key experimental workflows and logical relationships using Graphviz diagrams, offering a clear and concise overview of the current state of knowledge and highlighting potential avenues for future research and development.

Introduction

Phenolic compounds are a broad class of organic molecules characterized by a hydroxyl group attached to an aromatic ring. Their diverse chemical space and wide range of biological activities have made them a cornerstone in drug discovery and development. Alkoxy-substituted phenols, such as this compound, represent a significant subclass with modulated lipophilicity and electronic properties compared to their parent phenols. This modification can profoundly influence their biological activity, including antimicrobial, antioxidant, and cytotoxic effects. This review focuses on this compound and its structurally related compounds, providing an in-depth analysis of their chemical synthesis and biological evaluation.

Synthesis of this compound and Related Compounds

The primary synthetic route to this compound and its analogs is the Williamson ether synthesis.[1][2][3] This robust and versatile method involves the reaction of a phenoxide ion with an alkyl halide.

General Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Resorcinol (or other substituted phenol)

-

1-Bromopropane (or other alkyl halide)

-

Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

-

Solvent (e.g., ethanol, acetone, or dimethylformamide)

-

Distilled water

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware

-

Stirring and heating apparatus

Procedure:

-

Deprotonation of the Phenol: In a round-bottom flask, dissolve the starting phenol (1.0 eq.) in the chosen solvent. Add a base (1.1 eq. of NaOH or 1.5 eq. of K₂CO₃) and stir the mixture at room temperature for 30-60 minutes to form the phenoxide ion.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (metal halide salt) has formed, it can be removed by filtration. The solvent is then removed under reduced pressure.

-

Extraction: The residue is dissolved in water and extracted with an organic solvent like diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure alkoxy-substituted phenol.

Synthesis Workflow

Caption: Williamson Ether Synthesis Workflow.

Physicochemical Properties

The introduction of a propoxy group to the phenolic ring alters its physicochemical properties, which in turn influences its biological activity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| This compound | C₉H₁₂O₂ | 152.19 | 16533-50-9 | [4] |

| 4-Propoxyphenol | C₉H₁₂O₂ | 152.19 | 18979-50-5 | |

| 2-Propoxyphenol | C₉H₁₂O₂ | 152.19 | 6280-96-2 |

Table 1: Physicochemical Properties of Propoxyphenol Isomers.

Biological Activities

Alkoxy-substituted phenols have been investigated for a range of biological activities. The following sections detail the key findings and provide standardized protocols for their evaluation.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties.[5][6][7] The antimicrobial activity of this compound and its analogs can be evaluated against a panel of pathogenic bacteria and fungi.

4.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate growth medium.

-

Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions. Include positive (microorganism in medium without test compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as observed by the naked eye or by measuring the absorbance at 600 nm.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key aspect of their potential therapeutic value.[8][9][10][11] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity.

4.2.1. Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

Test compounds

-

DPPH solution (in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compounds and the positive control in methanol or ethanol. Prepare a working solution of DPPH (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Cytotoxicity

Evaluating the cytotoxic potential of new compounds is crucial in drug development.[4][12][13][14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

4.3.1. Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Test compounds

-

Human cell lines (e.g., HeLa, HepG2, or other relevant cell lines)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Biological Assay Workflow

Caption: Biological Activity Screening Workflow.

Metabolism

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. In vitro metabolism studies using liver microsomes can provide initial insights into the metabolic stability and potential drug-drug interactions.[16][17][18][19][20]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

Materials:

-

Test compound

-

Human liver microsomes

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (or other organic solvent) for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate the test compound at a final concentration (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Structure-Activity Relationships (SAR)

While specific SAR studies on this compound are limited in the publicly available literature, general trends for phenolic compounds can be extrapolated. The position and nature of the alkoxy group can influence the compound's hydrogen-donating ability (antioxidant activity), its ability to interact with microbial membranes (antimicrobial activity), and its overall cytotoxicity. Further research is needed to establish a clear SAR for this class of compounds.

Conclusion and Future Perspectives

This compound and its related compounds represent a promising area for further investigation. The Williamson ether synthesis provides a straightforward method for their preparation, allowing for the generation of diverse analogs for biological screening. The preliminary data on the biological activities of phenolic compounds suggest that propoxy-substituted derivatives may possess interesting antimicrobial, antioxidant, and cytotoxic properties.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and testing a wider range of analogs with variations in the position of the propoxy group and additional substitutions on the aromatic ring.

-

Mechanism of action studies: Investigating the specific cellular and molecular targets responsible for the observed biological activities.

-

In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models.

-

Metabolic profiling: Identifying the major metabolites of this compound and its active analogs to understand their pharmacokinetic and pharmacodynamic properties better.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound and its related compounds, with the ultimate goal of translating these findings into novel therapeutic agents or functional materials.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity, phenolic profile and role in the inflammation of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DPPH Measurements and Structure-Activity Relationship Studies on the Antioxidant Capacity of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Liver Microsomes, S9 Fractions and Cytosol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 19. Protein Targets of Reactive Electrophiles in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Profile of High-Purity 3-Propoxyphenol: A Guide for Researchers

For researchers, scientists, and professionals engaged in drug development and other advanced scientific applications, the procurement of high-purity chemical intermediates is a critical determinant of experimental success and reproducibility. This technical guide provides an in-depth overview of the commercial availability of high-purity 3-propoxyphenol, alongside essential technical information regarding its quality assessment and potential biological relevance.

Commercial Availability of this compound

High-purity this compound is available from a select number of chemical suppliers specializing in research and development quantities. The purity levels and available quantities vary among suppliers, and it is recommended to request lot-specific certificates of analysis for detailed impurity profiles. The following table summarizes publicly available information from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Notes |

| Key Organics | This compound | 16533-50-9 | C₉H₁₂O₂ | >95%[1] | Available in research quantities. |

| Thermo Fisher Scientific | 3-n-Propylphenol | 621-27-2 | C₉H₁₂O | 98% (Assay by GC: ≥97.5%)[2][3][4] | Note: This is a structural isomer. 4-n-Propoxyphenol is also available at ≥97.5% purity by GC.[5] |